molecular formula C18H20N2O7S B430570 Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate CAS No. 351163-72-9

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate

Cat. No.: B430570
CAS No.: 351163-72-9
M. Wt: 408.4g/mol
InChI Key: LWSCKPLKVDNUCG-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate is an organic compound with a complex structure that includes methoxy groups, a sulfonyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-((4-methylphenyl)sulfonyl)carbamoyl chloride in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamoyl groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate: This compound itself.

    Methyl 4,5-dimethoxy-2-((N-methyl-N-((4-methylphenyl)sulfonyl)glycyl)amino)benzoate: A similar compound with a glycyl group instead of a carbamoyl group.

    1,2-Dimethoxy-4-((N-((4-methylphenyl)sulfonyl)amino)carbonyl)benzene: A related compound with a different substitution pattern on the benzene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(4-methylphenyl)sulfonylcarbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c1-11-5-7-12(8-6-11)28(23,24)20-18(22)19-14-10-16(26-3)15(25-2)9-13(14)17(21)27-4/h5-10H,1-4H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSCKPLKVDNUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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